4-(5-Bromo-2-methylphenoxy)piperidine
Overview
Description
4-(5-Bromo-2-methylphenoxy)piperidine is an organic compound that features a piperidine ring substituted with a 5-bromo-2-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Bromo-2-methylphenoxy)piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-methylphenol and piperidine.
Reaction Conditions: The phenol is first converted to its corresponding phenoxide by treatment with a base such as sodium hydroxide. This phenoxide is then reacted with piperidine under nucleophilic substitution conditions to form the desired product.
Catalysts and Solvents: Common solvents used in this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF), and the reaction may be catalyzed by a phase transfer catalyst.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often employing continuous flow reactors and automated systems for precise control.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the bromine substituent, converting it to a hydrogen atom.
Substitution: The bromine atom in the phenoxy group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or potassium thiolate.
Major Products:
Oxidation: N-oxides of the piperidine ring.
Reduction: Dehalogenated phenoxy piperidine.
Substitution: Various substituted phenoxy piperidines depending on the nucleophile used.
Scientific Research Applications
4-(5-Bromo-2-methylphenoxy)piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design, particularly for targeting neurological disorders.
Industry: It serves as a building block in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-Bromo-2-methylphenoxy)piperidine involves its interaction with specific molecular targets. The phenoxy group can engage in hydrogen bonding and hydrophobic interactions with biological macromolecules, while the piperidine ring can interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- 4-(4-Bromo-2-methylphenoxy)piperidine
- 4-(2-Bromo-5-methylphenoxy)piperidine
- 4-(3-Bromo-2-methylphenoxy)piperidine
Comparison:
- Structural Differences: The position of the bromine and methyl groups on the phenoxy ring varies among these compounds, leading to differences in their chemical reactivity and biological activity.
- Uniqueness: 4-(5-Bromo-2-methylphenoxy)piperidine is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity towards certain biological targets.
Properties
IUPAC Name |
4-(5-bromo-2-methylphenoxy)piperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO/c1-9-2-3-10(13)8-12(9)15-11-4-6-14-7-5-11/h2-3,8,11,14H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPRZFJPHMVKEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Br)OC2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.